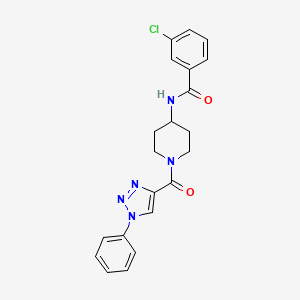

3-氯-N-(1-(1-苯基-1H-1,2,3-三唑-4-羰基)哌啶-4-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

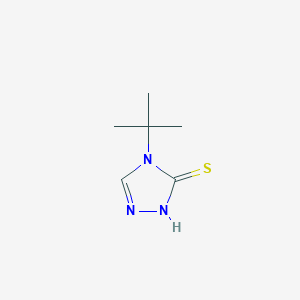

The compound “3-chloro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .

Synthesis Analysis

Triazole compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .Molecular Structure Analysis

The molecular structure of triazole compounds is unique, with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds are synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Physical and Chemical Properties Analysis

Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They have unique structure and properties, which make them useful in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .科学研究应用

合成和表征

三唑衍生物的开发和表征,包括它们的合成过程,代表了一个重要的研究领域。例如,关于合成新杂环(如 1,2,4-三唑衍生物)的研究突出了制备具有各种科学应用(包括材料科学和药物)的化合物的技术 (Sarhan 等,2008)。另一个例子是合成具有潜在抗菌活性的三唑衍生物,展示了在生产具有特定生物学特性的化合物方面的方法学进步 (Bektaş 等,2007)。

生物活性

对三唑衍生物及其相关化合物的生物活性的研究非常广泛。这些研究通常集中在这些化合物的抗菌、抗癌和抗乙酰胆碱酯酶特性上。例如,一些新的 1,2,4-三唑衍生物的抗菌活性突出了这些化合物在解决细菌和真菌感染中的潜力 (Roy 等,2005)。此外,合成和评估杂环羧酰胺作为潜在抗精神病剂证明了结构修饰在增强生物活性和特异性中的作用 (Norman 等,1996)。

在药物发现中的应用

设计和合成具有特定生物活性的化合物在药物发现中至关重要。例如,哌啶衍生物已被合成并评估其抗乙酰胆碱酯酶活性,这与阿尔茨海默病等疾病的治疗开发相关 (Sugimoto 等,1990)。另一项关于合成和抗菌和抗癌评估新的 2-氯-3-杂芳基喹啉的研究提供了对这些化合物的潜在治疗应用的见解 (Bondock 和 Gieman,2015)。

作用机制

Target of Action

It is known that indole derivatives, which are structurally similar to this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety in similar compounds actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Biochemical Pathways

Indole derivatives are known to interact with a variety of biochemical pathways due to their broad-spectrum biological activities . The compound’s interaction with its targets could potentially affect these pathways, leading to downstream effects.

Result of Action

Similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways.

未来方向

Triazole compounds have shown potential in various fields, including pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts . They have been used in the drug-discovery studies against cancer cells, microbes, and various types of disease in the human body . Future research could focus on finding new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

属性

IUPAC Name |

3-chloro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN5O2/c22-16-6-4-5-15(13-16)20(28)23-17-9-11-26(12-10-17)21(29)19-14-27(25-24-19)18-7-2-1-3-8-18/h1-8,13-14,17H,9-12H2,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZWSENBMFTONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=CC=C2)Cl)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-diethoxy-N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2860736.png)

![(E)-3-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860737.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2860739.png)

![11-(4-methoxyphenyl)-9-(2,3,4-trimethoxyphenyl)-8-oxa-12,13,15,17-tetraazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(10),2(7),3,5,13,15-hexaene](/img/structure/B2860740.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-(2-methylphenoxy)acetamide](/img/structure/B2860743.png)

![N-([1,2,4]Triazolo[1,5-a]pyrazin-2-yl)prop-2-enamide](/img/structure/B2860744.png)

![2-(2-fluorophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)acetamide](/img/structure/B2860745.png)